molecular formula C14H19ClN2O3 B1462221 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide CAS No. 1049604-75-2

2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide

Cat. No. B1462221
CAS RN: 1049604-75-2
M. Wt: 298.76 g/mol
InChI Key: NXCZZJXJRNCFHV-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide” is a chemical compound with the CAS Number: 1049604-75-2 . It has a molecular weight of 298.77 and its IUPAC name is 2-chloro-N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN2O3/c1-3-8-17(14(19)9-15)10-13(18)16-11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide” are not available, there are reports of nicotinamide derivatives containing diphenylamine moieties prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Chemical Synthesis and Drug Design

Compounds with complex structures, including chloro-, methoxy-, amino-, and acetamide functional groups, are of significant interest in the synthesis of pharmaceuticals. Their structural complexity and functional diversity allow for the design of molecules with specific biological activities. For example, acetamide derivatives are explored for their potential as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to interact with various biological targets (Iwuozor, 2019).

Pharmacological Properties

The presence of chloro- and methoxy- groups, alongside acetamide functionalities, suggests potential pharmacological applications. Such compounds could be investigated for their therapeutic properties, including hepatoprotective or nephroprotective effects, as seen in compounds with similar structures (Pingili et al., 2019). Additionally, modifications of these functional groups can lead to variations in drug efficacy and metabolic stability, highlighting the importance of chemical modifications in drug design.

Metabolism and Toxicology

Understanding the metabolism of complex organic compounds is crucial for evaluating their safety and efficacy as pharmaceutical agents. The metabolic pathways can influence the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on the metabolism of compounds like paracetamol, which shares some structural similarities with the given compound, can offer insights into potential metabolic pathways and toxicological aspects that need to be considered during drug development (Ranney & Oppermann, 1979).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide” are not available, it’s worth noting that compounds with similar structures are being studied for their potential applications in various fields, including proteomics research .

Mechanism of Action

properties

IUPAC Name

2-[(2-chloroacetyl)-propylamino]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-3-8-17(14(19)9-15)10-13(18)16-11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZZJXJRNCFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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